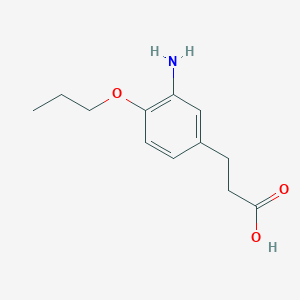

3-(3-Amino-4-propoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Amino-4-propoxyphenyl)propanoic acid, also known as 3-APPA, is an organic compound belonging to the class of amino acids. It is an important intermediate in the synthesis of many drugs, and it has been studied for its potential applications in medicine, agriculture, and biochemistry. Its chemical structure consists of a carboxylic acid group, an amino group, and a propoxy group.

Aplicaciones Científicas De Investigación

Phloretic Acid as a Renewable Building Block

Phloretic acid (PA), a compound closely related in structural motif to 3-(3-Amino-4-propoxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol. This application is significant in materials science, particularly for producing bio-based polymers with thermal and thermo-mechanical properties suitable for a wide range of applications. The use of PA demonstrates a sustainable approach to deriving phenolic functionalities from renewable sources, paving the way for novel applications in materials science (Acerina Trejo-Machin et al., 2017).

Cardioselective Beta-Adrenergic Blocking Agents

Research on 1-amino-3-aryloxy-2-propanols, which share functional group similarities with 3-(3-Amino-4-propoxyphenyl)propanoic acid, has led to the synthesis and examination of these compounds for cardioselective beta-blockade. The introduction of specific functional groups resulted in compounds with significant potency and selectivity for clinical trial selection. This application highlights the importance of structural modifications in developing therapeutic agents with targeted biological activities (M. Hoefle et al., 1975).

Optically Pure Isoquinolinecarboxylic Acid

The synthesis of optically pure forms of related compounds, such as (S)-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, involves methodologies that could be applicable to the synthesis and study of 3-(3-Amino-4-propoxyphenyl)propanoic acid. These methods include asymmetric hydrogenation and Pictet-Spengler ring closure, which are crucial for producing enantiomerically pure compounds for pharmacological applications (N. J. O'reilly et al., 1990).

Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, as intermediates in the synthesis of biologically active compounds, demonstrate the utility of incorporating specific functional groups for the development of therapeutics. Such methodologies are relevant for the synthesis and potential applications of 3-(3-Amino-4-propoxyphenyl)propanoic acid in medicinal chemistry (M. M. Orlinskii, 1996).

Propiedades

IUPAC Name |

3-(3-amino-4-propoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-7-16-11-5-3-9(8-10(11)13)4-6-12(14)15/h3,5,8H,2,4,6-7,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDJDZQVTWDCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Amino-4-propoxyphenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)

![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)

![3-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2595086.png)

![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)

![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid](/img/structure/B2595091.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)

![Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2595098.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2595102.png)